molecular formula C33H34FN5O4 B12376889 AMPK activator 14

AMPK activator 14

Cat. No.: B12376889
M. Wt: 583.7 g/mol
InChI Key: LEUSDRGCPVXECX-VMPREFPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMPK activator 14 is a compound that activates AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis. AMPK plays a crucial role in balancing nutrient supply with energy demand by coordinating metabolic pathways. Activation of AMPK has favorable physiological outcomes on metabolism, making it an important therapeutic target for controlling human diseases, including metabolic syndrome and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of AMPK activator 14 involves several synthetic routes and reaction conditions. One common method includes the use of DMSO (dimethyl sulfoxide) as a solvent, followed by the addition of PEG300 (polyethylene glycol 300) and Tween 80. The mixture is then clarified and further diluted with distilled water .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and purification systems. The process ensures high yield and purity of the compound, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

AMPK activator 14 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols.

Scientific Research Applications

AMPK activator 14 has a wide range of scientific research applications, including:

Mechanism of Action

AMPK activator 14 exerts its effects by activating AMPK through phosphorylation of a conserved threonine residue (Thr172) located within the catalytic core of the α-subunit. This activation leads to a conformational change in the AMPK complex, allowing further activation by phosphorylation. The molecular targets and pathways involved include the LKB1:STRAD:MO25 complex, which promotes the phosphorylation of AMPK .

Comparison with Similar Compounds

Properties

Molecular Formula

C33H34FN5O4

Molecular Weight

583.7 g/mol

IUPAC Name

N-[(3S,4S)-1-[(4-cyanophenyl)methyl]-3-fluoropiperidin-4-yl]-6-[4-(4-methoxybenzoyl)piperidine-1-carbonyl]pyridine-3-carboxamide

InChI

InChI=1S/C33H34FN5O4/c1-43-27-9-6-24(7-10-27)31(40)25-12-16-39(17-13-25)33(42)30-11-8-26(19-36-30)32(41)37-29-14-15-38(21-28(29)34)20-23-4-2-22(18-35)3-5-23/h2-11,19,25,28-29H,12-17,20-21H2,1H3,(H,37,41)/t28-,29-/m0/s1

InChI Key

LEUSDRGCPVXECX-VMPREFPWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3=NC=C(C=C3)C(=O)N[C@H]4CCN(C[C@@H]4F)CC5=CC=C(C=C5)C#N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3=NC=C(C=C3)C(=O)NC4CCN(CC4F)CC5=CC=C(C=C5)C#N

Origin of Product

United States

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